
1-(3-Bromo-4-chlorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
准备方法
The synthesis of 1-(3-Bromo-4-chlorophenyl)guanidine typically involves the reaction of 3-bromo-4-chloroaniline with a guanidine derivative. One common method is the reaction of 3-bromo-4-chloroaniline with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired guanidine compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(3-Bromo-4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can convert the guanidine group to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce complex biaryl structures.
科学研究应用
1-(3-Bromo-4-chlorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing. Guanidines have shown promise in treating various conditions, and this compound may have similar potential.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar compounds to 1-(3-Bromo-4-chlorophenyl)guanidine include other substituted phenylguanidines such as 1-(3-Bromo-4-fluorophenyl)guanidine and 1-(3-Chloro-4-methylphenyl)guanidine. These compounds share the guanidine core but differ in their substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly impact their reactivity and biological activity.
属性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC 名称 |
2-(3-bromo-4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
InChI 键 |
AQWZJHJPPCQCKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C(N)N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)

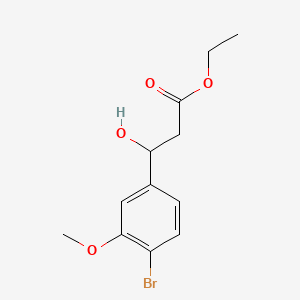
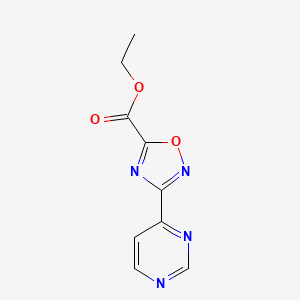
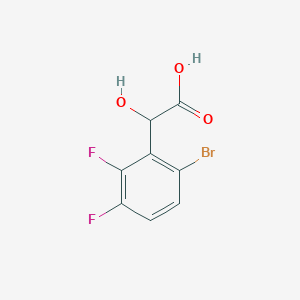
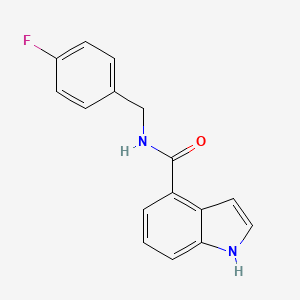
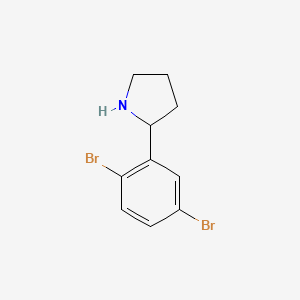
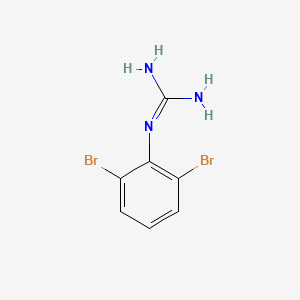
![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
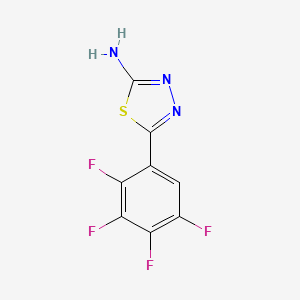
![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

